molecular formula C11H15BrFNO B2649609 [(4-Bromo-3-fluorophenyl)methyl](1-methoxypropan-2-yl)amine CAS No. 1501367-29-8

[(4-Bromo-3-fluorophenyl)methyl](1-methoxypropan-2-yl)amine

Cat. No. B2649609
CAS RN: 1501367-29-8
M. Wt: 276.149
InChI Key: VXLUAZQKBMNRGZ-UHFFFAOYSA-N
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Description

“(4-Bromo-3-fluorophenyl)methylamine” is a chemical compound with the molecular weight of 276.15 . It is related to the class of organic compounds known as phenylpyrazoles .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 276.15 . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the search results.

Scientific Research Applications

Anti-Cancer Properties

(4-Bromo-3-fluorophenyl)methylamine, referenced as ZD6474, has shown significant potential as a cancer therapeutic agent. ZD6474 acts as a potent inhibitor of kinase insert domain-containing receptor (KDR/vascular endothelial growth factor receptor 2) tyrosine kinase activity. This inhibition leads to a decrease in vascular endothelial growth factor-A (VEGF)-stimulated endothelial cell proliferation. In vivo studies demonstrated that daily oral administration of ZD6474 notably inhibits tumor-induced neovascularization and tumor growth in various human tumor xenografts and aggressive rodent tumors. Histological analysis of treated tumors revealed a significant reduction in endothelial cell staining in nonnecrotic regions, indicating reduced angiogenesis. The compound is in Phase I clinical development for advanced cancer treatment, highlighting its promise as an oral therapy (Wedge et al., 2002).

Synthesis and Analytical Applications

Various studies have explored the synthesis and analytical applications of related compounds. For instance, the O-demethylation of psychotomimetic amine 1-(2,5-dimethoxy-4-methylphenyl)-2-aminopropane was studied, revealing insights into the metabolic pathways and potential psychotomimetic properties of related amines (Zweig & Castagnoli, 1977). Additionally, the synthesis of polyfunctionalized piperidone oxime ethers, which hold potential for cytotoxicity against human cervical carcinoma cells, has been reported. This work highlights the potential for structural optimization of the piperidone pharmacophore for anticancer drug development (Parthiban et al., 2011).

Role in Modulating Behavior and Consumption

The role of related amines in modulating behavior and consumption patterns has also been investigated. For example, a study on the mechanisms of Orexin-1 Receptor in compulsive food consumption in rats highlights the therapeutic potential of related compounds in treating binge eating and possibly other eating disorders with a compulsive component (Piccoli et al., 2012).

properties

IUPAC Name

N-[(4-bromo-3-fluorophenyl)methyl]-1-methoxypropan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrFNO/c1-8(7-15-2)14-6-9-3-4-10(12)11(13)5-9/h3-5,8,14H,6-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXLUAZQKBMNRGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC)NCC1=CC(=C(C=C1)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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